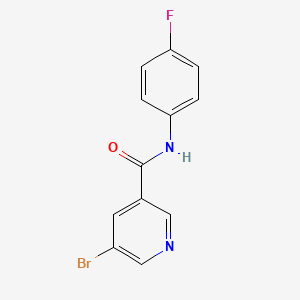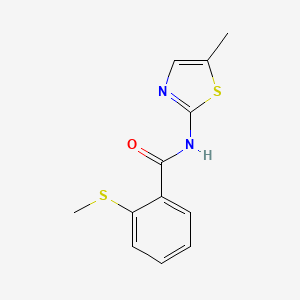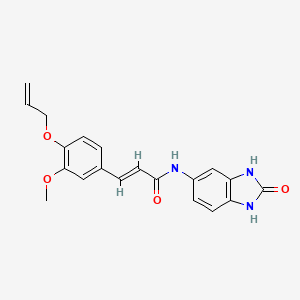![molecular formula C22H23N3O4 B7477681 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a critical pathway for tumor suppression.
Wirkmechanismus
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been found to have a selective effect on cancer cells, sparing normal cells. 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction and has been extensively studied for its potential use in cancer therapy. However, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has some limitations. It is a small molecule inhibitor, which can limit its effectiveness in certain cancers. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has not been studied extensively in clinical trials, and its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential use of 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the safety and efficacy of 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide in clinical trials need to be further investigated.
Synthesemethoden
The synthesis method of 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide involves a multi-step process that begins with the synthesis of 2-(4-methylanilino)-2-oxoacetic acid ethyl ester. This compound is then reacted with 3-(bromomethyl)benzoic acid to produce 2-(4-methylanilino)-2-oxoethyl 3-(bromomethyl)benzoate. The final step involves the reaction of 2-(4-methylanilino)-2-oxoethyl 3-(bromomethyl)benzoate with 4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide to produce 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been extensively studied for its potential use in cancer therapy. The inhibition of the MDM2-p53 interaction by 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide leads to the stabilization and activation of p53, which is a critical tumor suppressor protein. 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-9-11-16(12-10-15)23-19(26)14-24(2)20(27)8-5-13-25-21(28)17-6-3-4-7-18(17)22(25)29/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKFDYYVJFLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B7477600.png)
![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)
![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)

![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)



